3-(Methylamino)pyrazine-2-carboxamide
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Overview
Description
3-(Methylamino)pyrazine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)pyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with methylamine. This reaction can be carried out under microwave-assisted conditions, which offer higher yields and shorter reaction times compared to conventional heating methods . The reaction conditions usually involve the use of ethanol as a solvent and a temperature of around 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyrazine-2-carboxamide involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential fatty acids in bacteria, thereby inhibiting their growth . The compound is converted to its active form, which then interacts with the bacterial fatty acid synthase system, disrupting the production of fatty acids necessary for bacterial cell membrane synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazine-2-carboxamide
- 3-Chloropyrazine-2-carboxamide
- N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides
Uniqueness
3-(Methylamino)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its lipophilicity, which can influence its biological activity and its ability to interact with lipid membranes .
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(methylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c1-8-6-4(5(7)11)9-2-3-10-6/h2-3H,1H3,(H2,7,11)(H,8,10) |
InChI Key |
MTFNAGYUTIELAQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN=C1C(=O)N |
Origin of Product |
United States |
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